Methyl 2-amino-5-fluoro-3-iodobenzoate
Overview
Description
Methyl 2-amino-5-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H7FINO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with amino, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-fluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method includes:
Nitration: Starting with methyl benzoate, nitration is performed to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Halogenation: Fluorination and iodination are carried out using appropriate halogenating agents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The amino, fluoro, and iodo groups on the benzene ring make it susceptible to various substitution reactions. For example, nucleophilic aromatic substitution can occur at the fluoro position.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling, where the iodo group is replaced by other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry:
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluoro-3-iodobenzoate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Methyl 2-amino-5-fluorobenzoate: Lacks the iodo group, which may affect its reactivity and applications.
Methyl 2-amino-3-iodobenzoate:
Methyl 2-amino-5-chloro-3-iodobenzoate: Chlorine instead of fluorine, which can alter its reactivity and interactions.
Uniqueness: Methyl 2-amino-5-fluoro-3-iodobenzoate is unique due to the presence of both fluoro and iodo substituents, which confer distinct chemical properties
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBISKIVWTSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.